Me Bznmoc

Beschreibung

Methyl benzimidazole carbamate (Me Bznmoc) is a heterocyclic organic compound featuring a benzimidazole core substituted with a methyl carbamate group. It is structurally related to bioactive benzimidazole derivatives, which are widely studied for their pharmacological and agrochemical applications. This compound is synthesized via base-promoted multicomponent reactions, as demonstrated in Scheme 4 of recent studies . Key spectral data for characterization include $^{13}\text{C}$-NMR (δ 155–160 ppm for carbamate carbonyl), IR (C=O stretch at ~1700 cm$^{-1}$), and mass spectrometry (molecular ion peak at 191.2 g/mol) . Its molecular weight (191.2 g/mol) and solubility profile (moderate in polar solvents) position it as a candidate for drug development and catalytic applications .

Eigenschaften

CAS-Nummer |

149221-05-6 |

|---|---|

Molekularformel |

C16H19NO3 |

Molekulargewicht |

273.33 g/mol |

IUPAC-Name |

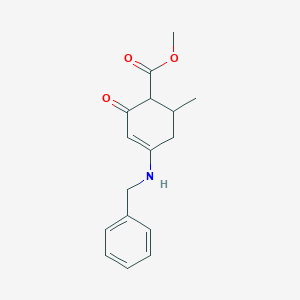

methyl 4-(benzylamino)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate |

InChI |

InChI=1S/C16H19NO3/c1-11-8-13(9-14(18)15(11)16(19)20-2)17-10-12-6-4-3-5-7-12/h3-7,9,11,15,17H,8,10H2,1-2H3 |

InChI-Schlüssel |

FYBZDTRKICUAPJ-UHFFFAOYSA-N |

SMILES |

CC1CC(=CC(=O)C1C(=O)OC)NCC2=CC=CC=C2 |

Kanonische SMILES |

CC1CC(=CC(=O)C1C(=O)OC)NCC2=CC=CC=C2 |

Synonyme |

M-4-BA-2-OCH Me BzNMOC methyl 4-(benzylamino)-6-methyl-2-oxocyclohex-3-en-1-oate methyl 4-benzylamino-6-methyl-2-oxocyclohex-3-en-1-oate |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Me Bznmoc typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.

Introduction of the benzylamino group: This step involves the nucleophilic substitution of a suitable leaving group (such as a halide) with benzylamine.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Me Bznmoc can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can replace the benzylamino group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Typical nucleophiles include amines, thiols, and alkoxides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Me Bznmoc has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It can be used to study enzyme interactions and metabolic pathways.

Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Me Bznmoc involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological macromolecules, while the oxocyclohexene ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Compound A: Thiabendazole (C${10}$H${7}$N$_{3}$S)

- Structural Similarity : Replaces the carbamate group with a thiazole ring.

- Properties :

- Molecular weight: 201.3 g/mol.

- Solubility: Poor in water (<0.1 mg/mL) but soluble in DMSO.

- Bioactivity: Antifungal and anthelmintic agent.

- Key Differences :

Compound B: Albendazole (C${12}$H${15}$N${3}$O${2}$S)

- Structural Similarity : Shares the benzimidazole core but includes a propylthio side chain.

- Properties :

- Molecular weight: 265.3 g/mol.

- Solubility: Lipophilic, requiring formulation with cyclodextrins for bioavailability.

- Bioactivity: Broad-spectrum antiparasitic.

- Key Differences :

Functional Comparison and Research Findings

Table 1: Comparative Physicochemical Properties

| Property | This compound | Thiabendazole | Albendazole |

|---|---|---|---|

| Molecular Weight (g/mol) | 191.2 | 201.3 | 265.3 |

| Melting Point (°C) | 220 (dec.) | 180 (dec.) | 208–210 |

| Aqueous Solubility | Moderate | Low | Very Low |

| Bioactivity | Antifungal | Antifungal | Antiparasitic |

Q & A

Q. How should researchers design initial experiments to study this compound’s physicochemical properties?

- Methodological Answer : Start with controlled variable testing (e.g., solubility, thermal stability) using standardized protocols. Reference mixture design frameworks (e.g., simplex centroid designs) to systematically vary parameters like solvent systems or temperature gradients, ensuring reproducibility through triplicate trials .

Q. What are common methodological pitfalls in synthesizing this compound, and how can they be mitigated?

- Methodological Answer : Contamination during purification and incomplete reaction monitoring are frequent issues. Mitigation strategies include using inert atmospheres, real-time reaction tracking (e.g., TLC/GC-MS), and rigorous post-synthesis purification (e.g., recrystallization, column chromatography) .

Advanced Research Questions

Q. How can researchers resolve contradictions in published data on this compound’s reactivity or stability?

- Methodological Answer : Conduct reproducibility studies under identical conditions, cross-validate with multiple analytical techniques (e.g., DSC for thermal behavior), and employ meta-analysis to identify contextual factors (e.g., solvent polarity, catalyst traces) that may explain discrepancies . Advanced statistical tools (e.g., ANOVA for batch variations) can isolate confounding variables .

Q. What frameworks are most effective for formulating hypothesis-driven research questions about this compound’s applications?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure questions. For example:

- PICO: "In catalytic systems (Population), how does this compound (Intervention) compare to traditional ligands (Comparison) in reaction yield (Outcome)?" .

Q. How can mixed-methods approaches enhance studies on this compound’s mechanistic behavior?

- Methodological Answer : Combine quantitative kinetic studies (e.g., rate constant measurements) with qualitative mechanistic probes (e.g., in-situ FTIR for intermediate detection). Triangulate data using computational modeling (DFT calculations) to validate experimental observations .

Q. What strategies ensure reproducibility in multi-institutional studies of this compound?

- Methodological Answer : Standardize protocols using detailed supplemental materials (e.g., step-by-step synthesis videos, raw spectral data). Implement inter-laboratory calibration and share datasets via open-access repositories to minimize procedural drift .

Data Analysis & Interpretation

Q. How should researchers analyze conflicting spectral data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer : Use comparative spectral databases (e.g., SDBS, PubChem) and computational prediction tools (e.g., ChemDraw NMR simulations). For ambiguous peaks, employ 2D NMR techniques (e.g., HSQC, HMBC) to resolve structural ambiguities .

Q. What statistical methods are appropriate for optimizing this compound’s synthesis yield?

- Methodological Answer : Response surface methodology (RSM) or Taguchi designs can identify critical factors (e.g., temperature, stoichiometry). Machine learning algorithms (e.g., random forest regression) may predict optimal conditions from historical data .

Ethical & Procedural Considerations

Q. How should researchers address ethical considerations in collaborative this compound studies?

- Methodological Answer : Obtain institutional ethics approvals for data sharing, ensure informed consent in human-derived material studies (if applicable), and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Q. What are best practices for documenting negative or inconclusive results in this compound research?

- Methodological Answer : Publish null findings in dedicated repositories (e.g., Zenodo) or journals specializing in negative results. Detail experimental conditions thoroughly to aid meta-analyses and avoid redundancy .

Resource Optimization

Q. How can researchers design cost-effective yet rigorous studies on this compound’s bioactivity?

- Methodological Answer : Use high-throughput screening (HTS) for preliminary bioactivity assessments. Prioritize assays with validated positive controls and leverage open-source tools (e.g., AutoDock for molecular docking) to reduce computational costs .

Tables for Key Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.